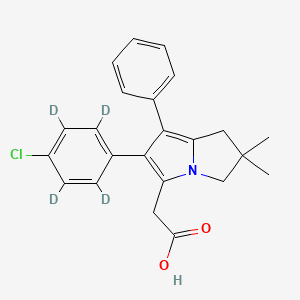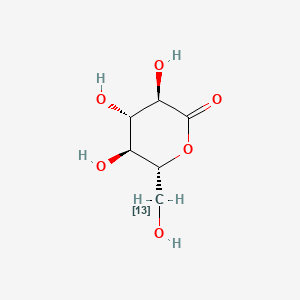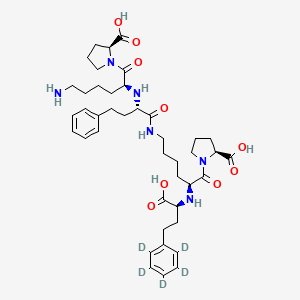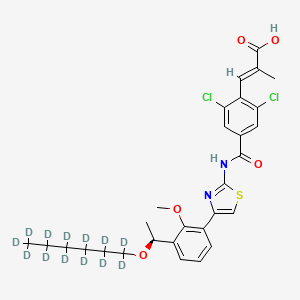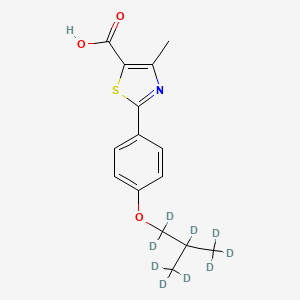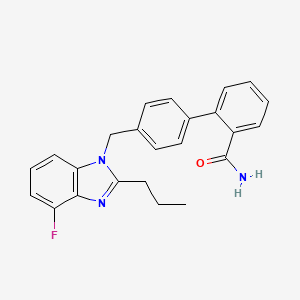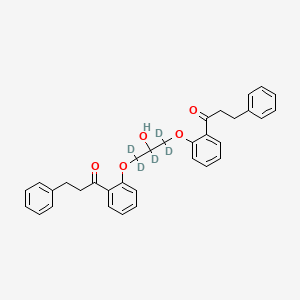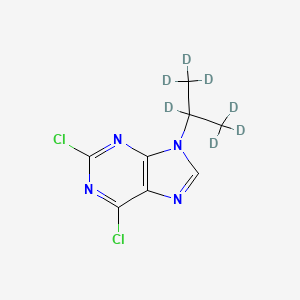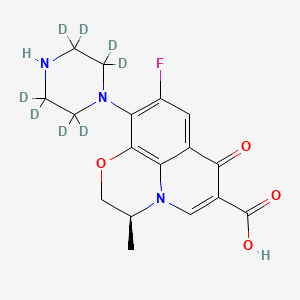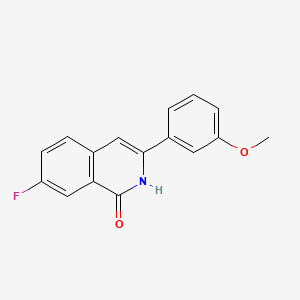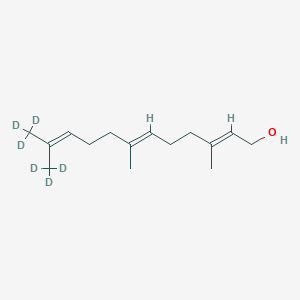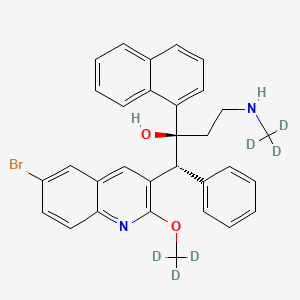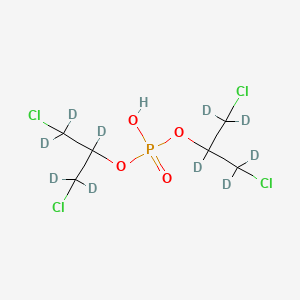ethanone](/img/structure/B12413527.png)
1-[(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexyl](113C)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone is a complex organic compound characterized by its unique cyclohexyl structure with multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative with specific stereochemistry.
Hydroxylation: Introduction of hydroxyl groups at the desired positions on the cyclohexane ring. This can be achieved through various hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of industrial catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the cyclohexane ring can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethanone group can also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4,5-Tetrahydroxycyclohexane: Similar structure but lacks the ethanone group.
Cyclohexane-1,3,4,5-tetrol: Another similar compound with hydroxyl groups but different stereochemistry.
Quinic Acid: Contains a cyclohexane ring with multiple hydroxyl groups and a carboxylic acid group.
Uniqueness
1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone is unique due to its specific stereochemistry and the presence of both hydroxyl and ethanone groups. This combination of functional groups and stereochemistry provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H14O5 |
|---|---|
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
1-[(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexyl](113C)ethanone |
InChI |
InChI=1S/C8H14O5/c1-4(9)8(13)2-5(10)7(12)6(11)3-8/h5-7,10-13H,2-3H2,1H3/t5-,6-,7-,8+/m1/s1/i2+1,4+1,8+1 |
InChI-Schlüssel |
IUIGCXCNXUZWIL-DPYFZYKLSA-N |
Isomerische SMILES |
C[13C](=O)[13C@]1(C[C@H]([C@@H]([C@@H]([13CH2]1)O)O)O)O |
Kanonische SMILES |
CC(=O)C1(CC(C(C(C1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
